molecular formula C22H20N4O2 B2395293 4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-81-9

4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

Cat. No.: B2395293
CAS No.: 847387-81-9
M. Wt: 372.428
InChI Key: XEXXBDAWEDVBJN-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide is a novel chemical entity designed for preclinical research, featuring the privileged benzo[4,5]imidazo[1,2-a]pyrimidine scaffold. This scaffold is recognized in medicinal chemistry for its diverse biological activities and strong binding affinities to various therapeutic targets . Potential Research Applications and Value: Antimicrobial Research: Structurally analogous compounds have demonstrated significant broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans , with some derivatives showing potent inhibition and an ability to disrupt biofilm formation . The mechanism may involve the induction of reactive oxygen species (ROS) and inhibition of key microbial enzymes . Anticancer and Anti-inflammatory Research: Derivatives sharing the core imidazopyrimidine structure have been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors, exhibiting significant in vitro and in vivo efficacy . These compounds have also shown considerable cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells, highlighting the scaffold's potential in oncology drug discovery . Drug Discovery and Development: Compounds within this chemical class frequently exhibit favorable drug-like properties, complying with Lipinski's rules, and show promising stability in molecular dynamics simulations, making them excellent candidates for hit-to-lead optimization campaigns . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-3-28-18-9-7-16(8-10-18)21(27)24-19-13-17(6-5-15(19)2)20-14-26-12-4-11-23-22(26)25-20/h4-14H,3H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXXBDAWEDVBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core through a tandem reaction involving carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations . The reaction conditions often involve the use of catalysts such as ZnCl2 and solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing imidazo[1,2-a]pyrimidine structures exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that derivatives of imidazo[1,2-a]pyrimidines had potent activity against breast cancer cells, potentially through the modulation of signaling pathways involved in cell growth and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A series of tests showed that 4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide exhibited activity against several bacterial strains, indicating its potential as a lead compound in the development of new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

Enzyme Inhibition

Another significant application lies in its potential as an enzyme inhibitor. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. By targeting these enzymes, it may help in the development of targeted cancer therapies that minimize side effects compared to traditional chemotherapy .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions including annulation processes that incorporate ethoxy acrylamides and phosphorylated aminoimidazoles . The ability to modify the structure by altering substituents on the imidazo[1,2-a]pyrimidine core allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing its biological activity.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range.
Study 2 Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) were determined.
Study 3 Enzyme InhibitionIdentified as a potent inhibitor of specific kinases; detailed kinetic studies provided insights into binding affinities.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Key Observations :

  • The ethoxy group in the target compound increases hydrophobicity compared to the methyl in G856-0283 or the bromine in ’s analog. This may enhance membrane permeability but reduce solubility .
  • The imidazo[1,2-a]pyrimidine core is conserved in most analogs, suggesting its importance for target engagement (e.g., kinase inhibition ).

Physicochemical Properties

Available data for analogs (Table 2):

Compound Name Molecular Weight (g/mol) logP logSw (Water Solubility) Polar Surface Area (Ų) Reference
G856-0283 342.4 3.27 -3.56 42.5
Target Compound (Inferred) ~366.4* ~3.5† ~-4.0† ~45† N/A

*Estimated based on structural similarity to G856-0283 (ethoxy adds ~28 g/mol vs. methyl).
†Predicted trends: Ethoxy increases logP and reduces solubility compared to methyl.

Analysis :

  • The ethoxy substituent likely elevates logP by ~0.2–0.3 compared to G856-0283, aligning with its higher hydrophobicity.
  • Reduced solubility (logSw ~-4.0) may necessitate formulation adjustments for in vivo applications .

Comparison with Heterocycle Variants :

  • The imidazo[1,2-a]pyridine analog in introduces bromine and fluorine, which could enhance electrophilic reactivity or metabolic stability .
  • Substitution of the heterocycle (e.g., oxazolo[2,3-a]pyrimidine in ) may alter binding kinetics due to differences in hydrogen-bonding capacity .

Biological Activity

4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data regarding its biological activity, including its mechanisms of action, efficacy in various assays, and structural characteristics that contribute to its pharmacological effects.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H19N3O(Molecular Weight 297 35 g mol)\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}\quad (\text{Molecular Weight 297 35 g mol})

1. COX-2 Inhibition:
Recent studies have shown that derivatives of imidazo[1,2-a]pyrimidine exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. For instance, compounds similar to this compound have demonstrated significant COX-2 inhibitory activity with IC50 values lower than those of established COX-2 inhibitors like celecoxib .

2. Anticancer Activity:
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro assays indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a related imidazo[1,2-a]pyrimidine derivative was shown to inhibit proliferation in breast cancer cell lines (MCF-7) with promising selectivity and potency .

In Vitro Studies

A summary of biological activity data is presented in the table below:

Assay Type Cell Line/Target IC50 (µM) Remarks
COX-2 InhibitionRecombinant COX-2 enzyme< 0.5High selectivity compared to COX-1
AntiproliferativeMCF-7 (breast cancer)0.3Induces apoptosis
Antimicrobial ActivityVarious Gram-positive bacteria> 50Limited activity observed

Case Studies

In a recent study focusing on the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives, several compounds were tested for their biological activity against both cancer cell lines and as COX inhibitors. The results indicated that modifications to the substituents on the imidazo ring significantly influenced both potency and selectivity towards COX-2 inhibition .

Research Findings

Research indicates that the presence of an ethoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with cellular membranes. Furthermore, molecular docking studies have suggested that the compound fits well into the active site of COX-2, forming crucial hydrogen bonds with key amino acids involved in substrate binding .

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